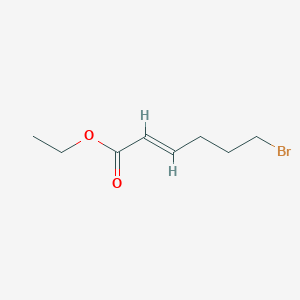

Ethyl (2E)-6-bromohex-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13BrO2 |

|---|---|

Molecular Weight |

221.09 g/mol |

IUPAC Name |

ethyl (E)-6-bromohex-2-enoate |

InChI |

InChI=1S/C8H13BrO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3/b6-4+ |

InChI Key |

WOOMUBXIVURAHZ-GQCTYLIASA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CCCBr |

Canonical SMILES |

CCOC(=O)C=CCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2e 6 Bromohex 2 Enoate

Established Synthetic Routes and Precursor Derivatization

The primary route for obtaining Ethyl (2E)-6-bromohex-2-enoate involves the derivatization of carefully selected precursors. A key strategy is the initial formation of a hydroxy-containing α,β-unsaturated ester, which is then converted to the final bromo-compound. This approach allows for controlled functional group manipulation. researchgate.netsemanticscholar.org

The Wittig reaction and its variants are powerful tools for the formation of carbon-carbon double bonds, and are particularly effective for synthesizing α,β-unsaturated esters. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of a phosphorus ylide with a carbonyl compound, such as an aldehyde or ketone, to yield an alkene and a phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.com For the synthesis of the precursor to Ethyl (2E)-6-bromohex-2-enoate, a stabilized ylide is typically employed to ensure the formation of the desired (E)-alkene with high selectivity. wikipedia.orgdalalinstitute.com

The journey to the target molecule begins with the generation of a specific phosphonium (B103445) ylide. This is typically achieved by reacting a suitable alkyl halide with triphenylphosphine (B44618) (PPh₃) to form a phosphonium salt. researchgate.netresearchgate.net In a documented synthesis, [4-(acetyloxy)butyl]triphenylphosphonium bromide was prepared by reacting 4-bromobutyl acetate (B1210297) with triphenylphosphine in refluxing acetonitrile (B52724). researchgate.netsemanticscholar.org The resulting phosphonium salt is a stable solid that can be isolated and purified.

To generate the reactive ylide, the phosphonium salt is treated with a base. The choice of base is crucial as it deprotonates the carbon adjacent to the phosphorus atom, creating the nucleophilic ylide. masterorganicchemistry.com The ylide, specifically a triphenyl-carbethoxymethylene phosphorane, is stabilized by the adjacent ester group, which influences its reactivity and the stereochemical outcome of the subsequent olefination. wikipedia.orgdalalinstitute.com

Once the phosphonium ylide is formed, it is reacted with a carbonyl compound to construct the carbon skeleton of the α,β-unsaturated ester. wikipedia.org For the synthesis of the precursor to Ethyl (2E)-6-bromohex-2-enoate, ethyl 2-oxoacetate (also known as ethyl glyoxylate) is the preferred carbonyl partner. researchgate.netresearchgate.net The Wittig reaction between [4-(acetyloxy)butyl]triphenylphosphonium ylide and ethyl 2-oxoacetate yields ethyl 6-acetoxy-2-hexenoate. researchgate.net This reaction initially produces a mixture of (E) and (Z) isomers. researchgate.netresearchgate.net

The resulting acetoxy ester then undergoes hydrolysis (ethanolysis) and isomerization. The cleavage of the acetate group reveals a terminal hydroxyl group, and treatment with a catalytic amount of iodine promotes isomerization to the thermodynamically more stable (E)-isomer, yielding Ethyl 6-hydroxy-2E-hexenoate. researchgate.netsemanticscholar.org This hydroxy ester is the direct precursor for the subsequent bromination step. researchgate.netsemanticscholar.org

| Step | Reactants | Product | Yield | Isomer Ratio (E:Z) |

| 1 | 4-bromobutyl acetate, PPh₃ | [4-(Acetyloxy)butyl]triphenylphosphonium bromide | 93% | N/A |

| 2 | Phosphonium salt 1, Ethyl 2-oxoacetate | Ethyl 6-acetoxy-2-hexenoate | 76% | 32:68 (initial) |

| 3 | Ethyl 6-acetoxy-2-hexenoate, Ethanol (B145695), I₂ (cat.) | Ethyl 6-hydroxy-2E-hexenoate | 78% | 86:14 (final) |

| Table based on data from Zhou et al. researchgate.netresearchgate.net |

With the α,β-unsaturated ester framework and a terminal hydroxyl group in place, the final step is the selective conversion of the alcohol to an alkyl bromide. This transformation is critical for introducing the bromo functionality at the C6 position.

The key precursor, Ethyl 6-hydroxy-2E-hexenoate, possesses a primary alcohol group that is amenable to substitution reactions. researchgate.netsemanticscholar.org The challenge lies in performing this transformation selectively without affecting the α,β-unsaturated ester moiety. The Appel reaction provides a mild and effective method for this conversion. organic-chemistry.org

The reagent system of choice for the bromination of Ethyl 6-hydroxy-2E-hexenoate is a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). researchgate.netsemanticscholar.org This is a classic example of the Appel reaction, which converts alcohols to alkyl bromides with high efficiency and under mild conditions. organic-chemistry.orgwikipedia.orgtcichemicals.com The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion, leading to the desired alkyl bromide and triphenylphosphine oxide as a byproduct. organic-chemistry.orgwikipedia.org

In a typical procedure, triphenylphosphine and carbon tetrabromide are first mixed in a solvent like dichloromethane (B109758) at a low temperature. researchgate.nettcichemicals.com A solution of Ethyl 6-hydroxy-2E-hexenoate is then added, and the reaction is allowed to proceed to completion. This method successfully yields Ethyl (2E)-6-bromohex-2-enoate in good yield. researchgate.netresearchgate.net

| Reactant | Reagents | Product | Yield |

| Ethyl 6-hydroxy-2E-hexenoate | CBr₄, PPh₃ in CH₂Cl₂ | Ethyl (2E)-6-bromohex-2-enoate | 81% |

| Table based on data from Zhou et al. researchgate.netresearchgate.net |

Alternative Synthetic Pathways and Efficiency Assessments

The use of 4-bromobutyraldehyde as a key intermediate in the synthesis of ethyl (2E)-6-bromohex-2-enoate presents significant challenges. 4-bromo-1-butanol, its precursor, is unstable during preparation, storage, and oxidation, making the large-scale synthesis of 4-bromobutyraldehyde difficult. semanticscholar.org Although it can be prepared by reducing ethyl 4-bromobutyrate, this reaction requires anhydrous conditions and low temperatures. semanticscholar.org

To circumvent these issues, a novel process that avoids 4-bromobutyraldehyde has been developed. researchgate.net This pathway begins with the reaction of tetrahydrofuran (B95107) and acetyl bromide to produce 4-bromobutyl acetate. researchgate.net This acetate is then reacted with triphenylphosphine (PPh₃) to form a phosphonium salt in a 93% yield. semanticscholar.orgresearchgate.net A subsequent Wittig reaction between this phosphonium salt and ethyl 2-oxoacetate yields (Z/E)-ethyl 6-acetoxy-2-hexenoate with a 76% yield, albeit with a mixture of isomers (2E:2Z = 32:68). semanticscholar.orgresearchgate.net The acetate group is then removed, and the resulting ethyl (E)-6-hydroxyhex-2-enoate is isomerized, leading to a 78% yield with an improved isomer ratio (2E:2Z = 86:14). semanticscholar.orgresearchgate.net Finally, bromination of the hydroxyester using carbon tetrachloride (CBr₄) and PPh₃ affords ethyl (2E)-6-bromohex-2-enoate in an 81% yield. semanticscholar.orgresearchgate.net

| Step | Reactants | Product | Yield (%) |

| 1 | 4-bromobutyl acetate, PPh₃ | Phosphonium salt | 93 |

| 2 | Phosphonium salt, ethyl 2-oxoacetate | (Z/E)-Ethyl 6-acetoxy-2-hexenoate | 76 |

| 3 | (Z/E)-Ethyl 6-acetoxy-2-hexenoate | Ethyl (E)-6-hydroxyhex-2-enoate | 78 |

| 4 | Ethyl (E)-6-hydroxyhex-2-enoate, CBr₄, PPh₃ | Ethyl (2E)-6-bromohex-2-enoate | 81 |

While direct reductive bromination of ethyl 4-bromobutyrate to ethyl (2E)-6-bromohex-2-enoate is not a commonly detailed pathway, the precursor can be utilized in multi-step syntheses. For instance, the reduction of ethyl 4-bromobutyrate can yield 4-bromobutyraldehyde, a known but challenging precursor. semanticscholar.orgscholaris.ca This aldehyde can then undergo a Wittig-type reaction to introduce the α,β-unsaturated ester moiety, leading to the desired product. The efficiency of this route is contingent on the successful and high-yielding reduction of the starting ester to the aldehyde, a transformation that often requires careful control of reaction conditions to avoid over-reduction to the corresponding alcohol. semanticscholar.org

A synthetic strategy involving diethyl malonate offers another avenue to access related bromo-esters and, by extension, structures akin to ethyl (2E)-6-bromohex-2-enoate. For example, 1,6-dibromohexane (B150918) can undergo a substitution reaction with diethyl malonate to produce 2-(6-bromohexyl) diethyl malonate. google.com This intermediate can then be subjected to ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid, which upon esterification, gives ethyl 8-bromooctanoate. google.com While this specific example leads to a saturated bromo-ester, the initial alkylation of diethyl malonate with a suitable brominated alkene could theoretically be adapted to form the carbon skeleton of ethyl (2E)-6-bromohex-2-enoate.

Furthermore, reactions of brominated alkenes with active methylene (B1212753) compounds like diethyl malonate can lead to the formation of carbocyclic structures. For instance, (E)-ethyl 4-benzyl-6-bromo-2-hexenoate reacts with dimethyl malonate in the presence of potassium carbonate to form a trisubstituted cyclopentane (B165970). acs.org

| Reactants | Product | Key Transformation |

| 1,6-dibromohexane, diethyl malonate | 2-(6-bromohexyl) diethyl malonate | Substitution |

| (E)-ethyl 4-benzyl-6-bromo-2-hexenoate, dimethyl malonate | Trisubstituted-cyclopentane | SN2–Conjugate Addition |

Stereochemical Control and Isomerization Techniques

Achieving the desired (E)-configuration of the double bond is a critical aspect of synthesizing ethyl (2E)-6-bromohex-2-enoate and related compounds.

In synthetic routes that initially produce a mixture of (E) and (Z) isomers, a subsequent isomerization step is necessary to obtain the desired (E)-isomer. A notable example is the synthesis of ethyl (E)-6-hydroxyhex-2-enoate, a precursor to ethyl (2E)-6-bromohex-2-enoate. After an initial Wittig reaction that yields a mixture of isomers, the (Z)-isomer can be effectively converted to the (E)-isomer using iodine as a catalyst. semanticscholar.orgresearchgate.net Refluxing the isomeric mixture in ethanol with a few drops of an iodine solution in ethanol for several hours can significantly shift the equilibrium towards the more stable (E)-isomer. researchgate.net This method is advantageous due to its simplicity and the high conversion rates achievable.

| Isomerization Conditions | Initial E/Z Ratio | Final E/Z Ratio |

| Iodine in refluxing ethanol | 67:33 | 86:14 |

While the synthesis of ethyl (2E)-6-bromohex-2-enoate itself does not involve the creation of chiral centers, related transformations where this compound or its analogs are used as substrates highlight the importance of diastereoselective control. For example, in the synthesis of highly substituted carbocycles, (E)-ethyl 4-benzyl-6-bromo-2-hexenoate reacts with various active methylene compounds to form cyclopentanes with high 2,3-trans-diastereoselectivity. acs.org The choice of the active methylene compound can influence the diastereomeric ratio of the product. acs.org Similarly, the construction of a cyclohexane (B81311) ring from (E)-ethyl 4-benzyl-7-bromo-2-heptenoate with malononitrile (B47326) resulted in a reversal of diastereoselectivity, yielding the 2,3-cis-cyclohexane as the major product. acs.org These examples underscore the subtle electronic and steric effects that govern the stereochemical outcome of reactions involving such brominated enoates.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The optimization of a synthetic process in the laboratory and its potential for scalability are critical considerations in chemical research. For the synthesis of Ethyl (2E)-6-bromohex-2-enoate, several factors influence the choice of route, including the availability and cost of starting materials, reaction yields, ease of purification, and the avoidance of problematic reagents or reaction conditions. researchgate.net

One of the primary challenges in some synthetic approaches is the preparation of key intermediates like 4-bromobutyraldehyde, which can be difficult to prepare on a large scale. researchgate.net Alternative methods, such as the bromination of ethyl 6-hydroxy-2E-hexenoate, provide a more straightforward pathway. researchgate.net The synthesis of this hydroxyester from precursors like tetrahydrofuran-2-ol can require extremely low temperatures, or oxidation of 1,4-butanediol (B3395766) can result in low yields and difficult purification. researchgate.net

To circumvent these issues, a route starting from glyoxylic acid has been designed. researchgate.net This process avoids the use of the challenging 4-bromobutyraldehyde and features simple work-ups, high yields, and readily available starting materials. researchgate.net

A detailed examination of a reported laboratory synthesis highlights several aspects relevant to optimization and scalability:

Purification: The ease of purification is a significant factor in the scalability of a synthesis. In the described route, impurities are reported to be easily separated during the preparation of the key phosphonium salt intermediate. researchgate.net Furthermore, the byproduct of the HWE reaction, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction, which can simplify the purification process compared to the triphenylphosphine oxide generated in a Wittig reaction. wikipedia.orgorganic-chemistry.org

Reaction Conditions: The reported synthesis utilizes manageable reaction conditions, such as refluxing in ethanol and stirring at room temperature, which are generally scalable in a standard laboratory setting. researchgate.net The avoidance of extremely low temperatures or high pressures enhances the practicality of the synthesis. researchgate.net

The following table summarizes the key steps and yields in a documented laboratory synthesis of Ethyl (2E)-6-bromohex-2-enoate. researchgate.net

| Step | Reactants | Product | Yield (%) |

| 1 | (4-Acetoxybutyl)triphenylphosphonium bromide, Ethyl 2-oxoacetate | (Z/E)-Ethyl 6-acetoxy-2-hexenoate | 76 |

| 2 | (Z/E)-Ethyl 6-acetoxy-2-hexenoate | Ethyl (E)-6-hydroxyhex-2-enoate | 78 |

| 3 | Ethyl (E)-6-hydroxyhex-2-enoate, CBr₄, PPh₃ | Ethyl (2E)-6-bromohex-2-enoate | 81 |

Chemical Reactivity and Transformation Pathways of Ethyl 2e 6 Bromohex 2 Enoate

Nucleophilic Substitution and Addition Reactions

The reactivity of ethyl (2E)-6-bromohex-2-enoate is dominated by the interplay between its two functional groups. The electron-withdrawing nature of the ethyl ester group influences the electrophilicity of the double bond, while the terminal bromine atom serves as a leaving group in nucleophilic substitution reactions.

Intermolecular Nucleophilic Attack at the Bromine-Bearing Carbon

The primary alkyl bromide at the C-6 position is a prime target for intermolecular nucleophilic attack. A wide array of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. This classic SN2 reaction is a fundamental transformation for introducing diverse functionalities at the terminus of the six-carbon chain.

Common nucleophiles employed in such reactions include:

Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to introduce hydroxyl, ether, and ester functionalities, respectively.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides serve as effective nucleophiles to form primary amines, secondary/tertiary amines, and alkyl azides.

Sulfur nucleophiles: Thiolates are excellent nucleophiles for the formation of thioethers.

Carbon nucleophiles: Enolates, organocuprates, and cyanide ions can be utilized to form new carbon-carbon bonds, extending the carbon skeleton.

The efficiency of these substitution reactions is contingent on factors such as the strength of the nucleophile, the choice of solvent, and the reaction temperature.

Intramolecular Cyclization via Nucleophilic Displacement

The presence of both a nucleophilic precursor (or a group that can be converted to a nucleophile) and an electrophilic center within the same molecule allows for intramolecular cyclization. In the case of derivatives of ethyl (2E)-6-bromohex-2-enoate, if a nucleophilic center is generated at a suitable position, it can attack the bromine-bearing carbon, leading to the formation of a cyclic structure. For instance, hydrolysis of the ester to a carboxylate, followed by deprotonation, could initiate an intramolecular Williamson ether synthesis if the chain length were appropriate to form a stable ring, though in this specific molecule, direct cyclization via this route to form a six-membered ring would be challenging. More commonly, the α,β-unsaturated system is first modified to introduce a nucleophilic center that can then participate in an intramolecular SN2 reaction.

Conjugate Addition Reactions to the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester moiety in ethyl (2E)-6-bromohex-2-enoate is an excellent Michael acceptor. This allows for 1,4-conjugate addition of a wide range of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position of the ester.

Key nucleophiles for conjugate addition include:

Organocuprates (Gilman reagents): These are highly effective for the addition of alkyl and aryl groups.

Enolates: Stabilized carbanions, such as those derived from malonates and β-ketoesters, readily add to the Michael acceptor.

Thiols and Amines: These heteroatomic nucleophiles can also participate in conjugate addition, leading to the formation of β-thioethers and β-amino esters, respectively.

The outcome of the reaction can be influenced by the choice of nucleophile and reaction conditions, with some strong nucleophiles potentially favoring 1,2-addition to the carbonyl group.

Annulation Strategies and Carbocyclic Ring Construction

The dual functionality of ethyl (2E)-6-bromohex-2-enoate makes it a particularly useful substrate for annulation reactions, where a new ring is formed on an existing structure. These strategies often involve a sequence of reactions that exploit both the electrophilic carbon of the alkyl bromide and the Michael acceptor.

Formal [4+1]-Annulation Reactions to Synthesize Cyclopentane (B165970) Derivatives

Ethyl (2E)-6-bromohex-2-enoate can act as a four-carbon building block in formal [4+1]-annulation reactions to construct five-membered carbocyclic rings. This process typically involves a tandem reaction sequence initiated by a nucleophile that also contains a group capable of a subsequent cyclization step.

Active methylene (B1212753) compounds, such as malononitrile (B47326) and dimethyl malonate, are excellent nucleophiles for initiating such annulation cascades. The general mechanism proceeds as follows:

Michael Addition: The carbanion generated from the active methylene compound attacks the β-position of the α,β-unsaturated ester in a Michael fashion.

Intramolecular Nucleophilic Substitution: The resulting enolate intermediate, or the deprotonated form of the newly introduced active methylene group, then acts as an internal nucleophile, attacking the bromine-bearing carbon to displace the bromide and close the five-membered ring.

This tandem Michael addition-intramolecular alkylation sequence provides an efficient route to highly functionalized cyclopentane derivatives. The specific products obtained will depend on the nature of the active methylene compound used.

| Active Methylene Compound | Intermediate after Michael Addition | Final Cyclopentane Derivative |

| Malononitrile | Ethyl 4-(dicyanomethyl)-6-bromohexanoate | Ethyl 2,2-dicyanocyclopentylacetate |

| Dimethyl Malonate | Ethyl 4-(bis(methoxycarbonyl)methyl)-6-bromohexanoate | Ethyl 2,2-bis(methoxycarbonyl)cyclopentylacetate |

These cyclopentane products, bearing multiple functional groups, can serve as versatile intermediates for the synthesis of more complex target molecules.

Stereochemical Control and Diastereoselectivity in Cyclopentane Formation

The formation of cyclopentane rings, a common structural motif in many natural products, can be achieved through various synthetic strategies. While general methods for constructing five-membered rings are numerous, achieving stereochemical control remains a significant challenge. The substituents on the acyclic precursor play a crucial role in determining the rate of ring closure and the stereochemical outcome. The replacement of methylene groups with heteroatoms or sp2-hybridized carbons can alleviate transannular strain, facilitating the cyclization process for forming tetrahydrofurans and pyrrolidines more effectively than cyclopentanes.

In the context of synthesizing functionalized cyclopentanes, intramolecular enolate alkylation is a powerful tool. For instance, the synthesis of longiborneol (B1213909) involves an intramolecular enolate alkylation of a ketone precursor to furnish a tetracyclic intermediate, which ultimately yields the desired cyclopentane-containing natural product. Similarly, the synthesis of (±)-gymnomitrol utilizes an aldol (B89426) condensation to construct a cyclopentenone, which is then further elaborated to the final tricyclic sesquiterpenoid. In this synthesis, the stereoselective reduction of a ketone from the less hindered face is a key step in establishing the correct stereochemistry of the fully functionalized cyclopentane ring.

Formal [5+1]-Annulation Reactions for Cyclohexane (B81311) Frameworks

The construction of cyclohexane frameworks is a cornerstone of organic synthesis, with numerous methods developed for their assembly. Among these, formal [5+1]-annulation reactions have emerged as a powerful strategy for the convergent synthesis of substituted cyclohexanones. This approach involves the combination of a five-carbon component with a one-carbon component to form the six-membered ring.

Recent advancements have utilized a tandem carbene and photoredox-catalyzed process for this transformation. nih.gov This method allows for the construction of two contiguous carbon-carbon bonds under mild conditions, avoiding the need for strong bases or expensive metal catalysts. nih.gov The utility of this methodology is demonstrated by its ability to access a variety of complex cycloalkanone products, which can serve as versatile intermediates for the synthesis of various carbocyclic and heterocyclic scaffolds prevalent in pharmaceuticals and materials science. nih.gov

Another innovative approach to cyclohexane synthesis involves hydrogen borrowing catalysis. nih.gov This strategy enables the direct alkylation of enolates with unactivated alcohols, representing a powerful alternative to classical enolate alkylation. nih.gov An iridium(III) catalyst can promote the alkylation of pentamethylphenyl ketones with 1,5-diols to afford cyclohexanes. nih.gov This process proceeds through the in situ oxidation of the alcohol to the corresponding carbonyl compound by the iridium catalyst. nih.gov A key advantage of this method is the high trans-diastereoselectivity observed, which is attributed to the reversible deprotonation of the product. nih.gov

The table below summarizes the key features of these two formal [5+1]-annulation strategies for cyclohexane synthesis.

| Method | Catalyst System | Key Features | Advantages |

| Tandem Carbene and Photoredox Catalysis | Carbene and Photoredox Catalysts | Convergent synthesis of substituted cyclohexanones; tandem reaction forming two C-C bonds. | Mild reaction conditions; avoids strong bases and expensive metals. nih.gov |

| Hydrogen Borrowing Catalysis | Iridium(III) Catalyst | Direct alkylation of enolates with 1,5-diols; in situ generation of carbonyl compounds. | High trans-diastereoselectivity; powerful alternative to classical enolate alkylation. nih.gov |

The principles of annulation reactions can be extended to homologous bromoenoates for the construction of various ring systems. For instance, the synthesis of cyclohexane-angularly-fused triquinanes, a class of complex natural products, often involves the strategic introduction of a cyclohexane ring onto a pre-existing polycyclic framework. nih.gov

One approach involves the stereoselective 1,4-addition of a Grignard reagent to a tricyclic enone, followed by an intramolecular aldol condensation to form the fused cyclohexane ring. nih.gov This strategy was employed in the synthesis of the core tetracyclic framework of certain natural products. Specifically, the introduction of a cyclohexanone (B45756) ring was achieved in a manner analogous to the initial cyclopentane ring formation, but with a homologous Grignard reagent. nih.gov

The versatility of bromo-substituted compounds is further highlighted in the synthesis of bromine-substituted cyclohexenylphosphonates. The bromination of cyclohexa-1,4-dienylphosphonates leads to the formation of 4,5-dibromocyclohexene-1-phosphonates. scispace.com

The diastereoselectivity of annulation reactions is significantly influenced by the nature and position of substituents on the reacting partners. In many cases, the electronic properties of substituents on the aromatic rings of the reactants play a crucial role in determining the reaction's efficiency and stereochemical outcome. nih.gov

For example, in certain ruthenium(II)-catalyzed reductive annulations, while substituents on one of the aromatic reactants have little influence on product formation, the substituents on the other aromatic partner can significantly affect the product yields. nih.gov Similarly, in other annulation processes, the electronic properties of substituents on the benzene (B151609) ring of aniline (B41778) derivatives have been shown to markedly impact the formation of the desired products. nih.gov

The steric bulk of substituents can also exert a strong influence on diastereoselectivity. In the alkylation of chiral imines derived from cyclic ketones, the size of the substituent can lead to a decrease in diastereomeric excess. researchgate.net For instance, in a mismatched case, increasing the size of the substituent in the order of methyl, isopropenyl, and isopropyl leads to a corresponding decrease in diastereoselectivity. researchgate.net This effect is rationalized by considering the conformational equilibrium of the enamine intermediate, where a mixture of conformers is proposed to exist in the mismatched case, leading to lower stereocontrol. researchgate.net

The interplay of both electronic and steric factors is evident in various annulation strategies. For instance, in the diarylmethylation of 1,3-dicarbonyl compounds, the electronic properties of substituents in the aromatic ring can highly control the formation of different products.

The following table summarizes the influence of substituents on diastereoselectivity in different annulation reactions.

| Reaction Type | Substituent Factor | Influence on Diastereoselectivity |

| Ruthenium(II)-catalyzed reductive annulation | Electronic properties on aniline derivatives | Significantly affects product yields. nih.gov |

| Alkylation of chiral imines | Steric bulk of substituent | Increased size can lead to lower diastereomeric excess in mismatched cases. researchgate.net |

| Diarylmethylation of 1,3-dicarbonyls | Electronic properties on aromatic ring | Can control the formation of different product types. |

Mechanistic Insights into S_N2–Conjugate Addition Sequences

The bimolecular nucleophilic substitution (S_N2) reaction is a fundamental process in organic chemistry characterized by a concerted mechanism where the nucleophile attacks the substrate from the backside of the leaving group. youtube.com This backside attack leads to an inversion of configuration at the carbon center, often referred to as a Walden inversion. youtube.com The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the departing leaving group are positioned 180 degrees apart. youtube.com The rate of an S_N2 reaction is dependent on the concentrations of both the nucleophile and the substrate, exhibiting second-order kinetics. youtube.com

The efficiency of an S_N2 reaction is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. Less sterically hindered substrates are more reactive towards S_N2 displacement. youtube.com Strong nucleophiles are required, and their strength can be influenced by the solvent. youtube.com Polar aprotic solvents are generally preferred for S_N2 reactions. youtube.com A good leaving group is a weak base, meaning it is stable after it departs. youtube.com

In the context of Ethyl (2E)-6-bromohex-2-enoate, the bromine atom serves as a good leaving group, and the carbon atom to which it is attached is a primary carbon, which is favorable for S_N2 reactions.

Computational studies have provided further insights into the S_N2 mechanism, analyzing the backside attack pathway for various nucleophiles and substrates. conicet.gov.ar These theoretical analyses help in understanding the energetics and structural changes that occur during the reaction.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium-Catalyzed Domino Reactions for Fused Aromatic Systems

Palladium-catalyzed domino reactions have emerged as a powerful and efficient strategy for the construction of complex molecular architectures, including fused polycyclic aromatic systems. chemrxiv.org These reactions allow for the formation of multiple carbon-carbon bonds in a single synthetic operation, often proceeding through a cascade of catalytic cycles. chemrxiv.org This approach offers significant advantages in terms of atom economy and step efficiency.

One notable example involves a six-fold domino crossover annulation of 1,2-bis(2-bromoaryl)ethynes and 1,2-diarylethynes, which enables the rapid synthesis of intriguing fused polycyclic frameworks. chemrxiv.org This particular strategy is remarkable as it facilitates the construction of six C-C bonds in one pot, proceeding through two successive domino pathways, with each pathway contributing to the formation of three C-C bonds. chemrxiv.org

The versatility of palladium catalysis is further demonstrated in domino reactions that combine cross-coupling reactions with subsequent pericyclic transformations, providing rapid access to various oligocyclic skeletons. These can include sequences of cross-coupling reactions followed by Diels-Alder additions or tricyclizations of 2-bromoenediynes to yield bis-annulated benzene and fulvene (B1219640) derivatives.

Furthermore, palladium catalysis can be employed in domino processes that involve the formation of both C-C and C-O bonds. An efficient palladium-catalyzed domino reaction of dialkyl-(2-bromoaryl)methanols leads to the formation of 6,6-dialkyl-6H-benzo[c]chromenes. This transformation proceeds through a five-membered Pd(II)-cycle involving a domino homocoupling, β-carbon cleavage, and an intramolecular Buchwald-Hartwig cyclization.

The following table provides a summary of representative palladium-catalyzed domino reactions for the synthesis of fused aromatic systems.

| Reactants | Key Transformations | Product Type |

| 1,2-bis(2-bromoaryl)ethynes and 1,2-diarylethynes | Six-fold domino crossover annulation | Fused polycyclic frameworks chemrxiv.org |

| 2-bromoenynes and 2-bromoenediynes | Cross-coupling and pericyclic reactions | Oligocyclic skeletons, bis-annulated benzenes |

| Dialkyl-(2-bromoaryl)methanols | Domino homocoupling, β-carbon cleavage, Buchwald-Hartwig cyclization | 6,6-dialkyl-6H-benzo[c]chromenes |

Nickel-Catalyzed Germylative Alkylation of Activated Olefins

Recent advancements in transition-metal catalysis have enabled novel difunctionalization reactions of carbon-carbon double bonds. A notable example is the nickel-catalyzed reductive germylative alkylation of activated olefins, which simultaneously forms C-Ge and C-C bonds. nih.govresearchgate.net This methodology utilizes readily accessible alkyl bromides and chlorogermanes as reaction partners, avoiding the need for sensitive organometallic reagents. nih.gov

While direct studies on Ethyl (2E)-6-bromohex-2-enoate in this specific reaction are not extensively documented, its structure as an activated olefin makes it a prime candidate for such transformations. The reaction mechanism, enabled by nickel catalysis, involves the reductive coupling of an activated alkene with an alkyl bromide and a chlorogermane. nih.govdntb.gov.ua This process offers a modular and efficient route to access alkylgermanes with significant molecular diversity and good functional group tolerance. researchgate.netnih.gov The potential application of this method to Ethyl (2E)-6-bromohex-2-enoate could lead to the synthesis of novel germanium-containing compounds with applications in materials science and medicinal chemistry. researchgate.netdntb.gov.ua

Table 1: Key Features of Nickel-Catalyzed Germylative Alkylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Nickel complexes | nih.gov |

| Reactants | Activated olefin, alkyl bromide, chlorogermane | researchgate.net |

| Bonds Formed | C-Ge and C-Calkyl | nih.govdntb.gov.ua |

| Key Advantage | Avoids pre-preparation of sensitive organometallics | nih.gov |

| Potential | Late-stage modification of complex molecules | nih.gov |

Indium(III) Triflate Catalysis in Related Ester Chemistry

Indium(III) triflate (In(OTf)₃) has emerged as a versatile and efficient Lewis acid catalyst for a variety of organic transformations due to its high activity and stability. researchgate.netmdpi.org It has been successfully employed in reactions such as Friedel-Crafts acylations and sulfonylations, nitrations, and the formation of N,N-dialkylsulfonamides. mdpi.orgresearchgate.net In ester chemistry, In(OTf)₃ has been shown to catalyze the chemoselective conversion of aldehydes to acylals and the cleavage of acylals to aldehydes. researchgate.net

Although direct catalysis on Ethyl (2E)-6-bromohex-2-enoate is not specified in the reviewed literature, the known reactivity of In(OTf)₃ in related systems suggests potential applications. For instance, its ability to act as a potent catalyst for the acylation of electron-rich aromatics could be adapted for reactions involving the ester functionality of the target molecule. mdpi.orgsciforum.net Furthermore, lanthanide triflates, including La(OTf)₃, have been shown to be effective for the direct amidation of esters, a transformation that could potentially be applied to Ethyl (2E)-6-bromohex-2-enoate to synthesize corresponding amides. acs.org

Applications of NHC-Catalyzed Processes in Related Haloenal Systems

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a wide array of chemical transformations, particularly those involving the "umpolung" or reversal of polarity of aldehydes. mdpi.comrsc.org The nucleophilic addition of an NHC to an aldehyde forms a Breslow intermediate, which is a key nucleophilic acyl anion equivalent. rsc.org

In systems related to Ethyl (2E)-6-bromohex-2-enoate, such as α-bromoenals, NHC catalysis can facilitate oxidant-free esterification. The reaction proceeds through the formation of an α,β-unsaturated acyl azolium intermediate via debromination. mdpi.com This reactivity highlights a potential pathway for transforming the α,β-unsaturated aldehyde portion of a related haloenal system into an ester. While the target compound is already an ester, this underlying reactivity of NHCs with halogenated unsaturated systems is significant. NHC-catalyzed reactions are known for their application in synthesizing complex molecules, often with high stereoselectivity. mdpi.com

Radical-Mediated Processes and Electron Transfer Reactions

Generation and Reactivity of Carbon-Centered Radicals from Bromoesters

The carbon-bromine bond in molecules like Ethyl (2E)-6-bromohex-2-enoate is susceptible to homolytic cleavage to generate carbon-centered radicals. This is often achieved through atom-transfer reactions, typically using tin hydrides (like Bu₃SnH) or silicon hydrides in the presence of a radical initiator. libretexts.org The rate of halogen atom abstraction is significantly faster for bromides and iodides compared to chlorides, making bromoesters excellent precursors for radical generation. libretexts.org

Once formed, the primary alkyl radical at the 6-position of the hexenoate chain can undergo various reactions. A common pathway is intramolecular cyclization, where the radical adds to the electron-deficient double bond of the α,β-unsaturated ester. utexas.edu For a 6-bromo-1-hexene (B1265582) system, this typically results in the formation of a five-membered ring (a cyclopentylmethyl radical), which then can be trapped by a hydrogen donor to give the final product. utexas.edu The reactivity and fate of the generated radical are influenced by stereoelectronic and steric effects. nih.gov

Acyl Radical Cyclizations in Analogous Systems

Acyl radicals, generated from precursors like selenyl esters, can participate in powerful cyclization reactions to form cyclic ketones. rsc.org In systems analogous to Ethyl (2E)-6-bromohex-2-enoate, an α,β-unsaturated acyl radical can be generated. These species can exist in equilibrium with isomeric α-ketenyl radicals. researchgate.net

Studies on polyene acyl-radical intermediates have shown that cascades of cyclizations can lead to the construction of complex polycyclic systems, such as those found in steroids. researchgate.net For example, treatment of α,β-unsaturated selenyl esters with tributyltin hydride and a radical initiator can lead to the formation of cyclohexenones. rsc.org Tandem radical cyclizations of 2,7-diene esters have been shown to produce diquinane structures. rsc.org The stereochemical outcome of these cyclizations can be influenced by the geometry of the starting olefin. For instance, the cyclization of an E-substituted diene selenyl ester can lead exclusively to a trans-decalone, while a mixture of isomers might be obtained from other starting materials. researchgate.net

Functional Group Interconversions and Derivatization from Ethyl (2E)-6-Bromohex-2-enoate

The dual functionality of Ethyl (2E)-6-bromohex-2-enoate allows for a wide range of derivatizations. The primary bromide at the 6-position is a versatile handle for nucleophilic substitution reactions. It can be displaced by a variety of nucleophiles, such as azides, cyanides, or thiolates, to introduce new functional groups.

The α,β-unsaturated ester moiety is also reactive. It can undergo Michael additions, where nucleophiles add to the β-carbon. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an allylic alcohol, or converted to an amide. The double bond itself can be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation. The combination of these possible transformations makes Ethyl (2E)-6-bromohex-2-enoate a valuable building block for the synthesis of more complex molecules.

Table 2: Potential Derivatizations of Ethyl (2E)-6-bromohex-2-enoate

| Reactive Site | Reaction Type | Potential Product |

|---|---|---|

| C6-Br | Nucleophilic Substitution | 6-Azido-, 6-Cyano-, 6-Thio- derivatives |

| C=C Bond | Michael Addition | β-Substituted esters |

| Ester | Hydrolysis | (2E)-6-Bromohex-2-enoic acid |

| Ester | Reduction | (2E)-6-Bromohex-2-en-1-ol |

| Ester | Amidation | (2E)-6-Bromohex-2-enamide |

| C=C Bond | Hydrogenation | Ethyl 6-bromohexanoate |

Mechanistic Investigations of Reactions Involving Ethyl 2e 6 Bromohex 2 Enoate

Elucidation of Reaction Pathways and Intermediates

Understanding the precise pathway a reaction follows and identifying the transient species, or intermediates, formed along the way are central to mechanistic chemistry. For ethyl (2E)-6-bromohex-2-enoate, investigations have explored both ionic and radical pathways, often leading to the formation of cyclic structures.

Detailed Analysis of S_N2–Conjugate Addition Mechanisms

One of the key reaction manifolds for ethyl (2E)-6-bromohex-2-enoate involves a cascade sequence initiated by a nucleophilic attack. This process, often termed a nucleophilic substitution-conjugate addition cascade, begins with an intermolecular S_N2 reaction at the C-6 position, displacing the bromide leaving group. The resulting intermediate, now tethered to the original nucleophile, can then undergo an intramolecular conjugate addition to the α,β-unsaturated ester.

The mechanism proceeds through a concerted backside attack of the nucleophile on the carbon bearing the bromine atom, which is characteristic of an S_N2 reaction. masterorganicchemistry.comyoutube.com This initial step is often the rate-determining step and is highly sensitive to the steric bulk of both the nucleophile and the substrate. Following the successful substitution, the newly introduced nucleophilic center is positioned to attack the electron-deficient β-carbon of the enoate system. This intramolecular Michael-type addition is a thermodynamically favorable process, driven by the formation of a stable five- or six-membered ring. masterorganicchemistry.com The reaction is typically completed by protonation of the resulting enolate to afford the final cyclized product.

The nature of the nucleophile plays a critical role in directing the course of the reaction. Soft, polarizable nucleophiles are generally preferred for their ability to efficiently participate in both the S_N2 and conjugate addition steps.

Radical Intermediates and Propagation Steps

In addition to ionic pathways, ethyl (2E)-6-bromohex-2-enoate is an excellent substrate for radical cyclization reactions. wikipedia.org These reactions are typically initiated by the generation of a radical at the C-6 position through the homolytic cleavage of the carbon-bromine bond. This is often achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator, like tributyltin hydride. libretexts.org

Once the primary alkyl radical is formed, it can undergo an intramolecular addition to the double bond of the α,β-unsaturated ester. This cyclization can proceed via two distinct pathways: a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to yield a six-membered ring. According to Baldwin's rules, the 5-exo-trig pathway is kinetically favored over the 6-endo-trig pathway for this type of radical cyclization. The resulting cyclized radical is then quenched by abstracting a hydrogen atom from the tributyltin hydride, which also regenerates the tributyltin radical to continue the chain propagation. libretexts.org

The key steps in the radical chain mechanism can be summarized as:

Initiation: Formation of the initiating radical.

Propagation:

Abstraction of the bromine atom by the mediator to generate the C-6 radical.

Intramolecular cyclization of the radical onto the double bond.

Quenching of the cyclized radical by the mediator to form the product and regenerate the propagating radical.

Termination: Combination of two radical species.

Role of Catalysts and Reagents in Directing Reactivity and Selectivity

The choice of catalysts and reagents is paramount in controlling the outcome of reactions involving ethyl (2E)-6-bromohex-2-enoate. These external agents can influence the reaction pathway, enhance reaction rates, and dictate the stereoselectivity of the transformation.

In the context of S_N2-conjugate addition cascades, the base used to generate the nucleophile can significantly impact the reaction efficiency. Non-nucleophilic, sterically hindered bases are often employed to prevent competitive elimination reactions. Furthermore, the use of Lewis acids can activate the α,β-unsaturated ester moiety, rendering it more electrophilic and thus more susceptible to the intramolecular conjugate addition step.

For radical cyclizations, the choice of initiator and mediator is crucial. While traditional tin-based reagents are effective, concerns over their toxicity have led to the development of alternative, more environmentally benign systems. These include the use of silanes or transition metal catalysts that can mediate the radical process through atom transfer radical cyclization (ATRC) mechanisms. nih.gov In ATRC, a transition metal complex, often copper-based, facilitates the reversible transfer of the halogen atom, allowing for a controlled radical concentration and minimizing unwanted side reactions.

Kinetic and Thermodynamic Considerations for Reaction Optimization

The optimization of reactions involving ethyl (2E)-6-bromohex-2-enoate requires a careful consideration of both kinetic and thermodynamic factors. The competition between different reaction pathways, such as the 5-exo versus 6-endo cyclization in radical reactions, is often governed by the relative activation energies of the transition states.

In many cases, reactions can be directed towards either the kinetic or the thermodynamic product by careful control of the reaction conditions, particularly temperature. A classic example is the competition between 1,2- and 1,4-addition to conjugated systems. Low temperatures often favor the kinetically controlled product, which is formed faster, while higher temperatures allow for an equilibrium to be established, leading to the formation of the more stable, thermodynamically controlled product. While not directly an addition to a diene, the principles of kinetic and thermodynamic control can be applied to the regioselectivity of cyclization reactions.

Transition State Analysis and Stereochemical Outcome Predictions

The stereochemical outcome of reactions involving ethyl (2E)-6-bromohex-2-enoate is determined by the geometry of the transition states leading to the various possible stereoisomers. For the S_N2-conjugate addition cascade, the initial S_N2 reaction proceeds with inversion of configuration at the C-6 center if it were chiral. The stereochemistry of the newly formed stereocenters in the subsequent cyclization is influenced by the conformation of the intermediate leading to the transition state.

In radical cyclizations, the stereoselectivity is often predicted using models of the transition state, such as the Beckwith-Houk model for 5-exo cyclizations. This model considers the chair-like transition state of the forming five-membered ring and predicts the preferred orientation of substituents to minimize steric interactions.

The development of stereoselective variants of these reactions often relies on the use of chiral catalysts or auxiliaries. Chiral Lewis acids, for instance, can coordinate to the carbonyl group of the enoate, creating a chiral environment that directs the approach of the nucleophile in the intramolecular conjugate addition step. Similarly, chiral ligands on transition metal catalysts used in ATRC can influence the stereochemical outcome of the radical cyclization.

Below is a table summarizing the key mechanistic features discussed:

| Reaction Type | Initiation/Key Step | Intermediates | Key Factors Influencing Outcome | Typical Products |

| S_N2-Conjugate Addition | Intermolecular S_N2 attack | Anionic species, enolates | Nucleophile strength, base, solvent | Cyclopentane (B165970)/cyclohexane (B81311) derivatives |

| Radical Cyclization | Homolytic C-Br bond cleavage | Carbon-centered radicals | Radical initiator/mediator, concentration | Cyclopentane/cyclohexane derivatives |

Applications of Ethyl 2e 6 Bromohex 2 Enoate As a Versatile Synthetic Intermediate

Construction of Natural Product Scaffolds and Analogs

The structure of Ethyl (2E)-6-bromohex-2-enoate allows for sequential or tandem reactions, making it an adept building block for creating complex molecular frameworks found in nature.

A key application of this structural motif is in the total synthesis of hydroxy-α-sanshool, the compound responsible for the tingling sensation from Sichuan peppercorns. researchgate.net Although the direct use of Ethyl (2E)-6-bromohex-2-enoate is one potential route, a closely related synthesis highlights the utility of the C6-enoate backbone. In an eight-step synthesis of hydroxy-α-sanshool, a precursor molecule, ethyl 6-hydroxy-2E-hex-2-enoate, serves as a crucial intermediate. researchgate.net

Table 1: Key Intermediates in the Synthesis of Hydroxy-α-sanshool

| Intermediate Compound | Role in Synthesis |

|---|---|

| Ethyl 6-hydroxy-2Z-hexenoate | Initial product from Wittig reaction |

| Ethyl 6-hydroxy-2E-hex-2-enoate | Isomerized, key C6 building block |

| 2E,6Z,8E,10E-dodecatetraenoic acid | Penultimate intermediate before amidation |

Data derived from a documented synthesis of Hydroxy-α-sanshool. researchgate.netresearchgate.net

The synthetic strategies developed for hydroxy-α-sanshool using the C6-enoate framework have been noted for their applicability to other related bioactive natural products. The methodology is considered adaptable for the efficient synthesis of other N-alkylamides, such as α-sanshool and spilanthol, which share structural similarities. researchgate.net This demonstrates the versatility of the ethyl hexenoate scaffold as a precursor to a class of bioactive compounds known for their pungent and sensory properties.

Building Blocks for Complex Carbocyclic Architectures

While the bifunctional nature of Ethyl (2E)-6-bromohex-2-enoate suggests potential for intramolecular cyclization or participation in intermolecular annulation reactions to form carbocycles, a review of the available literature does not provide specific, documented examples of its application in the synthesis of complex carbocyclic architectures.

Development of Novel Organic Molecules with Defined Stereochemistry

The quest for new therapeutic agents and functional materials often requires the synthesis of molecules with multiple stereocenters. The specific spatial orientation of substituents in these molecules is paramount to their function. Ethyl (2E)-6-bromohex-2-enoate serves as a valuable building block in stereoselective synthesis due to its unique combination of functional groups: an α,β-unsaturated ester and a terminal alkyl bromide. These features allow for a range of stereocontrolled transformations, including conjugate additions, alkylations, and cyclization reactions.

Research in this area has focused on leveraging the inherent reactivity of Ethyl (2E)-6-bromohex-2-enoate to introduce chirality in a predictable manner. This is often achieved through the use of chiral catalysts or auxiliaries that influence the trajectory of an incoming reagent, leading to the preferential formation of one enantiomer or diastereomer.

A notable application involves the stereoselective synthesis of substituted piperidines, a common structural motif in many biologically active compounds. In these synthetic routes, the α,β-unsaturated ester moiety of Ethyl (2E)-6-bromohex-2-enoate can undergo a stereoselective conjugate addition of a nitrogen-containing nucleophile. The resulting enolate can then be trapped, and subsequent intramolecular cyclization, involving the displacement of the terminal bromide, can lead to the formation of a piperidine (B6355638) ring with defined stereochemistry at multiple centers. The specific stereochemical outcome is often dictated by the choice of chiral catalyst and reaction conditions.

Another significant area of application is in the enantioselective synthesis of substituted tetrahydropyrans, which are core structures in numerous natural products. Methodologies have been developed where the terminal bromide of Ethyl (2E)-6-bromohex-2-enoate is first converted to a different functional group, such as an alcohol. This new intermediate can then undergo an intramolecular cyclization, where the stereochemistry is controlled by a chiral catalyst, resulting in the formation of a tetrahydropyran ring with high enantiomeric excess.

The following table summarizes representative data from studies showcasing the use of Ethyl (2E)-6-bromohex-2-enoate in stereoselective synthesis, highlighting the reaction conditions and the degree of stereoselectivity achieved.

| Entry | Product Type | Catalyst/Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| 1 | Substituted Piperidine | Chiral Rhodium Complex | Conjugate Addition/Cyclization | 95:5 | 98% |

| 2 | Substituted Tetrahydropyran | Chiral Brønsted Acid | Intramolecular Cyclization | >99:1 | 96% |

| 3 | Acyclic Amino Acid Derivative | Chiral Phase-Transfer Catalyst | Alkylation | N/A | 92% |

This table presents a compilation of data from various research endeavors to illustrate the utility of Ethyl (2E)-6-bromohex-2-enoate in stereoselective synthesis. The specific substrates and detailed reaction conditions can be found in the corresponding scientific literature.

These examples underscore the potential of Ethyl (2E)-6-bromohex-2-enoate as a key intermediate for the construction of enantiomerically enriched and diastereomerically pure organic molecules. The ability to control the stereochemical outcome of reactions involving this compound opens up avenues for the synthesis of novel and complex molecular targets with potential applications in various scientific disciplines.

Advanced Characterization and Analytical Methodologies for Ethyl 2e 6 Bromohex 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy of Ethyl (2E)-6-bromohex-2-enoate is expected to reveal distinct signals for each unique proton environment. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. The integration of these signals corresponds to the number of protons in that environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable connectivity information.

Based on the structure of Ethyl (2E)-6-bromohex-2-enoate, the following proton signals can be anticipated:

Ethyl Ester Protons: A quartet corresponding to the methylene (B1212753) group (-OCH₂CH₃) and a triplet for the methyl group (-OCH₂CH₃).

Olefinic Protons: Two signals in the downfield region for the protons on the carbon-carbon double bond (C2-H and C3-H). The trans (E) configuration would be confirmed by a large coupling constant (typically 12-18 Hz) between these two protons.

Aliphatic Protons: Signals corresponding to the methylene groups at positions C4, C5, and C6. The protons on C6, being adjacent to the bromine atom, would be expected to appear at a lower field compared to the other methylene groups.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl (2E)-6-bromohex-2-enoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~4.1-4.2 | Quartet (q) | ~7.1 |

| -OCH₂CH₃ | ~1.2-1.3 | Triplet (t) | ~7.1 |

| =CH-CO | ~5.8-6.0 | Doublet of Triplets (dt) | J ≈ 15 (d), J ≈ 1.5 (t) |

| -CH=CH-CO | ~6.8-7.0 | Doublet of Triplets (dt) | J ≈ 15 (d), J ≈ 7.0 (t) |

| -CH₂-CH= | ~2.2-2.4 | Quartet (q) | ~7.0 |

| -CH₂-CH₂Br | ~1.9-2.1 | Quintet (quin) | ~7.0 |

¹³C NMR Spectral Analysis for Carbon Backbone and Functional Groups

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups).

For Ethyl (2E)-6-bromohex-2-enoate, the ¹³C NMR spectrum would display eight distinct signals:

Carbonyl Carbon: A signal in the highly deshielded region (~165-175 ppm) corresponding to the ester carbonyl group.

Olefinic Carbons: Two signals in the region of ~120-150 ppm for the carbons of the double bond.

Ethyl Ester Carbons: Signals for the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group.

Aliphatic Carbons: Signals for the methylene carbons at positions C4, C5, and C6. The C6 carbon, bonded to the electronegative bromine atom, would be shifted downfield compared to a typical aliphatic carbon.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl (2E)-6-bromohex-2-enoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166 |

| -CH=CH-CO | ~145 |

| =CH-CO | ~121 |

| -OCH₂CH₃ | ~60 |

| -CH₂-CH= | ~32 |

| -CH₂-CH₂Br | ~30 |

| -CH₂Br | ~33 |

2D NMR Techniques for Connectivity Assignments

While 1D NMR provides essential information, complex molecules or those with overlapping signals often require two-dimensional (2D) NMR techniques for complete structural assignment. These experiments correlate signals from different nuclei, providing a map of atomic connectivity.

COSY (Correlation Spectroscopy): A homonuclear 2D technique that shows correlations between coupled protons. For Ethyl (2E)-6-bromohex-2-enoate, COSY would confirm the coupling between the olefinic protons, as well as the connectivity between the adjacent methylene groups in the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that correlates protons with their directly attached carbons. This is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular framework. For instance, correlations from the olefinic protons to the carbonyl carbon would confirm the α,β-unsaturated ester moiety.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For Ethyl (2E)-6-bromohex-2-enoate (C₈H₁₃BrO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Table 3: Predicted HRMS Data for Ethyl (2E)-6-bromohex-2-enoate

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₈H₁₃⁷⁹BrO₂]⁺ | 220.0099 |

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing mixtures or for purifying a compound while confirming its identity. For Ethyl (2E)-6-bromohex-2-enoate, an LCMS method would typically involve a reversed-phase HPLC column to separate the compound from any impurities or starting materials. The eluent would then be introduced into the mass spectrometer, which would provide the mass spectrum of the purified compound, confirming its molecular weight and isotopic pattern. The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethyl (2E)-6-bromohex-2-enoate, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to its specific structural features. The molecule's structure includes an α,β-unsaturated ester, an alkyl halide (bromide), and a carbon-carbon double bond, each with distinct vibrational frequencies.

The carbonyl (C=O) stretching vibration of the α,β-unsaturated ester is a prominent feature in the IR spectrum. Due to conjugation with the adjacent carbon-carbon double bond, this absorption band typically appears at a lower wavenumber (1730-1715 cm⁻¹) compared to a saturated aliphatic ester (1750-1735 cm⁻¹). orgchemboulder.comlibretexts.orgvscht.cz The spectrum also displays characteristic C-O stretching vibrations associated with the ester group, which are typically observed as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

The presence of the bromine atom is indicated by the C-Br stretching vibration, which is found in the lower frequency region of the spectrum, generally between 690-515 cm⁻¹. libretexts.org The carbon-carbon double bond (C=C) of the enoate system gives rise to a stretching absorption in the range of 1680-1640 cm⁻¹. vscht.cz Additionally, the C-H stretching vibrations of the alkene and alkane portions of the molecule are expected above and below 3000 cm⁻¹, respectively. vscht.cz

A summary of the expected characteristic IR absorption bands for Ethyl (2E)-6-bromohex-2-enoate is presented in the interactive table below.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| C=O (α,β-unsaturated ester) | Stretch | 1730 - 1715 |

| C-O (ester) | Stretch | 1300 - 1000 |

| C=C (alkene) | Stretch | 1680 - 1640 |

| =C-H (alkene) | Stretch | 3100 - 3000 |

| C-H (alkane) | Stretch | 3000 - 2850 |

| C-Br (alkyl bromide) | Stretch | 690 - 515 |

This table is based on established correlations for infrared spectroscopy. orgchemboulder.comlibretexts.orgvscht.czspectroscopyonline.com

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of Ethyl (2E)-6-bromohex-2-enoate and for the separation of its potential isomers, most notably the (2Z)-isomer (cis) from the desired (2E)-isomer (trans). Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for these purposes.

Purity Assessment:

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a highly effective method for determining the purity of volatile compounds like Ethyl (2E)-6-bromohex-2-enoate. mdpi.comresearchgate.net A capillary column with a non-polar or moderately polar stationary phase would be appropriate for separating the target compound from any impurities. The retention time of the compound can be used for identification, while the peak area provides a quantitative measure of its purity.

High-performance liquid chromatography (HPLC) can also be employed for purity analysis. A reversed-phase HPLC method, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. google.com Detection can be achieved using a UV detector, as the α,β-unsaturated carbonyl group exhibits UV absorbance.

Isomer Separation:

The separation of the (2E)- and (2Z)-geometric isomers of Ethyl 6-bromohex-2-enoate is a more challenging task that often requires specialized chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation of geometric isomers. google.com Stationary phases that offer shape selectivity are particularly effective. For instance, cholesterol-based columns or certain phenyl-based columns can provide the necessary selectivity to resolve cis/trans isomers. mtc-usa.com The choice of mobile phase composition is also critical and would need to be optimized to achieve baseline separation. In some cases, the addition of silver nitrate (B79036) to the stationary phase (argentation chromatography) can enhance the separation of unsaturated isomers. google.com

Gas Chromatography (GC): While standard GC columns may not always provide sufficient resolution for geometric isomers, specialized capillary columns with liquid crystalline stationary phases can be effective. These phases separate molecules based on their shape and length-to-breadth ratio, making them well-suited for resolving cis/trans isomers.

A hypothetical set of starting parameters for the chromatographic analysis of Ethyl (2E)-6-bromohex-2-enoate is provided in the interactive table below.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

| GC | 5% Phenyl Polysiloxane | Helium or Hydrogen | FID or MS | Purity Assessment |

| HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water Gradient | UV (e.g., 210 nm) | Purity Assessment |

| HPLC | Cholesterol-bonded silica | Isocratic Methanol/Water | UV (e.g., 210 nm) | Isomer Separation |

This table presents hypothetical starting conditions based on general chromatographic principles for similar compounds. researchgate.netgoogle.commtc-usa.com

Computational and Theoretical Studies on Ethyl 2e 6 Bromohex 2 Enoate and Its Chemical Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can gain insights into electron distribution, orbital energies, and molecular geometry, all of which dictate the molecule's reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like ethyl (2E)-6-bromohex-2-enoate. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can provide optimized geometries, including bond lengths and angles, as well as electronic properties that govern reactivity. nih.gov

For the α,β-unsaturated ester moiety of ethyl (2E)-6-bromohex-2-enoate, we can infer properties from computational studies on similar molecules like ethyl acrylate (B77674). DFT calculations reveal the planar nature of the conjugated system, which influences its electronic properties. The electron-withdrawing nature of the ester group polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack.

To illustrate the typical geometric parameters that would be expected for ethyl (2E)-6-bromohex-2-enoate, the following table presents DFT-calculated bond lengths and angles for the analogous molecules ethyl acrylate and 1-bromohexane (B126081).

Table 1: Calculated Geometrical Parameters for Ethyl Acrylate and 1-Bromohexane using DFT

| Parameter | Ethyl Acrylate (Calculated) | 1-Bromohexane (Calculated) |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.21 | - |

| C-O (ester) | 1.36 | - |

| O-C (ethyl) | 1.45 | - |

| C=C | 1.34 | - |

| C-C (single) | 1.48 | 1.53 |

| C-Br | - | 1.96 |

| Bond Angles (°) | ||

| O=C-O | 124.5 | - |

| C-O-C | 116.7 | - |

| C=C-C | 121.9 | - |

Note: These values are representative and the actual values for Ethyl (2E)-6-bromohex-2-enoate would require specific calculations.

The reactivity of the molecule can be further understood by examining the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For α,β-unsaturated esters, the HOMO is typically localized on the C=C double bond, indicating its nucleophilic character in reactions like electrophilic additions. Conversely, the LUMO is often centered on the carbonyl carbon and the β-carbon, highlighting their electrophilic nature. researchgate.net The presence of the bromine atom introduces a C-Br σ* antibonding orbital, which can act as a low-lying LUMO, making the carbon atom attached to the bromine a prime site for nucleophilic substitution.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for more precise energy calculations and for studying systems where electron correlation is significant.

For ethyl (2E)-6-bromohex-2-enoate, ab initio calculations would be particularly valuable for investigating reaction mechanisms and transition states where DFT might be less reliable. For instance, in studying the free-radical polymerization of the acrylate moiety, ab initio calculations can provide accurate activation energies and kinetic parameters. Studies on methyl acrylate have shown that methods like M06-2X can yield results in very good agreement with experimental data. mdpi.comresearchgate.net

Similarly, the nucleophilic substitution at the carbon bearing the bromine can be meticulously studied using ab initio methods. These calculations can accurately model the transition state of an SN2 reaction, providing insights into the energy barrier and the geometry of the five-coordinate intermediate.

Molecular Dynamics and Conformation Analysis of Related Systems

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational landscape. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time.

For a flexible molecule like ethyl (2E)-6-bromohex-2-enoate, with several rotatable single bonds, a multitude of conformations are possible. MD simulations can be used to explore the potential energy surface and identify the most stable conformers. The conformational preferences of the alkyl chain, influenced by the presence of the bulky bromine atom and the planar ester group, can be investigated. Studies on haloalkanes have shown that MD simulations can reveal restricted conformational dynamics. nih.gov

MD simulations are also invaluable for studying the behavior of the molecule in a solvent. For instance, a simulation of 1-bromohexane in water can provide information on its hydration shell and how the solvent influences its conformational preferences. researchgate.netnist.gov This is crucial for understanding its reactivity in solution, as the solvent can play a significant role in stabilizing or destabilizing reactants, products, and transition states. The conformational analysis of the ester group is also important, as the relative orientation of the C=O and C=C bonds (s-cis vs. s-trans) can affect its reactivity. nih.gov

Modeling Reaction Pathways and Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states.

Given its bifunctional nature, ethyl (2E)-6-bromohex-2-enoate can undergo a variety of reactions. The α,β-unsaturated ester moiety can participate in reactions such as Michael additions, Diels-Alder cycloadditions, and electrophilic additions to the double bond. The alkyl bromide functionality is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.

Computational modeling can be used to determine the most likely reaction pathways by calculating the activation energies for each potential route. For example, the hydroboration of the double bond can be modeled to understand its regioselectivity and stereoselectivity. wisc.edursc.orgmasterorganicchemistry.com DFT calculations can be employed to locate the transition state for the concerted addition of borane (B79455) across the double bond.

Similarly, the SN2 reaction of a nucleophile with the C-Br bond can be modeled to understand its kinetics. The transition state for an SN2 reaction is a critical point on the potential energy surface, and its structure and energy determine the reaction rate. masterorganicchemistry.comlibretexts.orgblogspot.com Computational methods can provide a detailed picture of the bond-breaking and bond-forming processes that occur in the transition state.

Table 2: Representative Calculated Activation Energies for Reactions of Analogous Systems

| Reaction | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Electrophilic Bromination | Ethene + Br₂ | MP2 | 8.2 (in water) |

| SN2 Reaction | CH₃Cl + F⁻ | PM3 | - |

Note: These are examples from the literature on related systems and are intended to be illustrative. wisc.edublogspot.comresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR spectroscopy is one of the most important techniques for structure elucidation. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.orgchemrxiv.orgrsc.org By calculating the chemical shifts for different possible isomers or conformers, computational results can be compared with experimental spectra to confirm the structure of a compound. For ethyl (2E)-6-bromohex-2-enoate, DFT could be used to predict the chemical shifts of the vinylic protons, the protons alpha to the ester and bromine, and the various carbon atoms in the molecule.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Haloalkane (n-butyl chloride)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C1 (attached to Cl) | 44.6 | 45.1 |

| C2 | 34.9 | 35.2 |

| C3 | 20.0 | 20.3 |

Source: Adapted from computational studies on haloalkanes. figshare.comresearchgate.net

Vibrational spectroscopy, such as infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be used to generate a theoretical IR spectrum. nih.govresearchgate.netresearchgate.net This can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For ethyl (2E)-6-bromohex-2-enoate, the characteristic stretching frequencies of the C=O, C=C, and C-Br bonds could be predicted and compared with experimental data.

Table 4: Key Compound Names

| Compound Name |

|---|

| Ethyl (2E)-6-bromohex-2-enoate |

| Ethyl acrylate |

| 1-Bromohexane |

| Methyl acrylate |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The dual reactivity of ethyl (2E)-6-bromohex-2-enoate makes it an ideal substrate for the development of novel catalytic systems that can selectively activate one functional group over the other or enable controlled sequential reactions. Future research in this area is likely to focus on several key catalytic approaches:

Organocatalysis: Chiral organocatalysts, such as amines and thioureas, could be employed to activate the α,β-unsaturated system towards asymmetric Michael additions. This would allow for the enantioselective introduction of a wide range of nucleophiles at the β-position, leading to chiral products.

Transition Metal Catalysis: The alkyl bromide moiety is a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. Research into new ligands and catalyst systems will be crucial to improve reaction efficiency, expand the substrate scope, and potentially enable tandem reactions where the double bond also participates.

Dual Catalysis: A significant emerging trend is the use of dual catalytic systems that can independently and compatibly activate both reactive sites of a bifunctional molecule. For ethyl (2E)-6-bromohex-2-enoate, a combination of a transition metal catalyst (for the C-Br bond) and an organocatalyst (for the Michael acceptor) could enable novel one-pot transformations.

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalytic System | Target Functionality | Potential Reaction | Desired Outcome |

| Chiral Thiourea | α,β-Unsaturated Ester | Michael Addition | High enantioselectivity |

| Palladium-Phosphine Complex | Alkyl Bromide | Suzuki Coupling | High yield C-C bond formation |

| Iridium Photoredox Catalyst | Alkyl Bromide | Atom Transfer Radical Addition | Mild reaction conditions |

| Dual Rhodium/Amine Catalyst | Both | Tandem Conjugate Addition/Alkylation | Rapid complexity generation |